molecular formula C9H12ClNO3 B11926548 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride

Cat. No.: B11926548
M. Wt: 217.65 g/mol
InChI Key: FXSJEZLKVMURLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is a chemical compound with the molecular formula C9H12ClNO3. It is known for its unique structure, which includes a benzodioxole ring fused with an amino group and an ethanol moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride typically involves the reaction of 2-nitrobenzaldehyde with ethylene glycol in the presence of a catalyst to form the benzodioxole ring. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzodioxole ring can interact with hydrophobic regions of proteins. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol
  • 2-(Benzo[d][1,3]dioxol-5-ylamino)ethanol hydrochloride
  • 5-(Benzo[d][1,3]dioxol-5-yl)-2-aminoethanol

Uniqueness

2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound in scientific research .

Properties

Molecular Formula

C9H12ClNO3

Molecular Weight

217.65 g/mol

IUPAC Name

2-(2-amino-1,3-benzodioxol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C9H11NO3.ClH/c10-9-12-7-2-1-6(3-4-11)5-8(7)13-9;/h1-2,5,9,11H,3-4,10H2;1H

InChI Key

FXSJEZLKVMURLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CCO)OC(O2)N.Cl

Origin of Product

United States

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